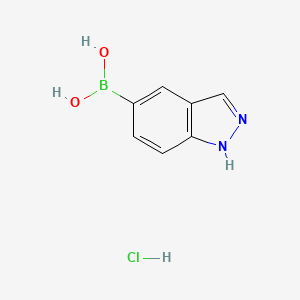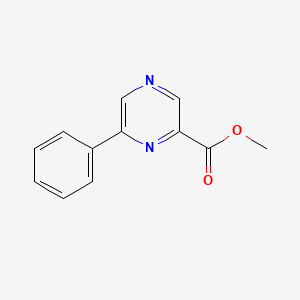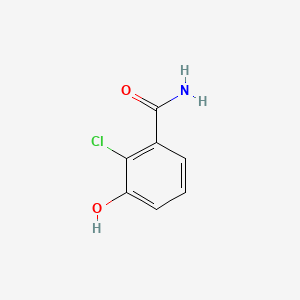
2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group in peptide synthesis . It’s also used for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is an organic boron reagent often used in organic synthesis for the construction and functionalization of carbonyl compounds . It can be used to synthesize phenylboranes and heterocyclic compounds .
Ligand in Coordination Chemistry
The compound can act as a ligand in coordination chemistry reactions, used in catalysis and organometallic chemistry research .
Synthesis of Boronic Esters
It can be used in the synthesis of boronic esters, which are important intermediates in organic synthesis .
Electrophilic Trapping of Arylmetal Intermediates
This compound can be used in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides using Grignard reagents or through lithium–halogen exchange .
Pharmaceutical Research
Boronic acids and their derivatives, including this compound, have been extensively studied for their potential applications in pharmaceutical research .
Material Science
In material science, boronic acids and their derivatives are used in the design of materials with unique optical, electronic, and structural properties .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been shown to interact with the receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which could influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in peptide synthesis , suggesting that they may play a role in protein synthesis and metabolism.
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-12(2,3)19-10(16)8-4-6-9(7-5-8)13(14,15)11(17)18/h4-7H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOPWJTLBRVJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677419 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211594-71-6 |
Source


|
| Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)

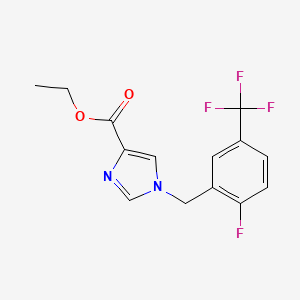
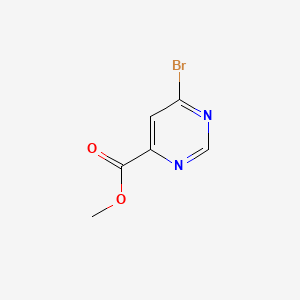
![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)


![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
